Cas no 2228596-80-1 (2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one)

2-Amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one is a nitro-substituted pyrazole derivative with a reactive amino ketone functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a key intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both nitro and amino groups enhances its utility in nucleophilic substitution and condensation reactions. Its structural features make it suitable for constructing complex molecular frameworks, particularly in medicinal chemistry research. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Proper handling precautions should be observed due to its potential reactivity.
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one structure
2228596-80-1 structure
Product Name:2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
CAS No:2228596-80-1
MF:C5H6N4O3
MW:170.126140117645
CID:5829709
PubChem ID:165721399
Update Time:2025-06-08

2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
    • 2228596-80-1
    • EN300-1775514
    • Inchi: 1S/C5H6N4O3/c6-1-4(10)3-2-7-8-5(3)9(11)12/h2H,1,6H2,(H,7,8)
    • InChI Key: VDYFPXVYXJSGSJ-UHFFFAOYSA-N
    • SMILES: O=C(CN)C1C=NNC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 170.04399007g/mol
  • Monoisotopic Mass: 170.04399007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 118Ų

2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1775514-1g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
1g
$1829.0 2023-09-20
Enamine
EN300-1775514-5g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
5g
$5304.0 2023-09-20
Enamine
EN300-1775514-10g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
10g
$7866.0 2023-09-20
Enamine
EN300-1775514-0.05g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
0.05g
$1537.0 2023-09-20
Enamine
EN300-1775514-0.1g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
0.1g
$1610.0 2023-09-20
Enamine
EN300-1775514-0.25g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
0.25g
$1683.0 2023-09-20
Enamine
EN300-1775514-0.5g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
0.5g
$1757.0 2023-09-20
Enamine
EN300-1775514-1.0g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
1g
$1829.0 2023-06-03
Enamine
EN300-1775514-2.5g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
2.5g
$3585.0 2023-09-20
Enamine
EN300-1775514-5.0g
2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one
2228596-80-1
5g
$5304.0 2023-06-03

Additional information on 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one

Introduction to 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2228596-80-1)

2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2228596-80-1) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both amino and nitro functional groups in its molecular structure enhances its reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The nitro group at the 3-position of the pyrazole ring and the amino group at the 1-position of the ethanone moiety contribute to the compound's versatility. The nitro group can be reduced to an amine, opening up possibilities for further derivatization, while the amino group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. These features make 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one a promising candidate for exploring new therapeutic agents.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. For instance, modifications of the pyrazole core have led to the discovery of several potent inhibitors of enzymes involved in inflammatory pathways. The 3-nitro substituent in particular has been shown to enhance binding affinity to certain protein targets, making it an attractive feature for drug design. In addition, the ethanone moiety provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

In the context of drug development, 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it a versatile building block for constructing novel scaffolds. Researchers have also explored its use in generating libraries of compounds for high-throughput screening (HTS), a common approach in modern drug discovery.

The compound's biological activity has been studied in several preclinical models. Initial assays have suggested that it may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. For example, derivatives of pyrazole have been reported to inhibit kinases and other enzymes involved in cell signaling pathways. While more extensive studies are needed to fully elucidate its mechanism of action, these preliminary findings underscore its potential therapeutic value.

The synthesis of 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-keto esters or ketones, followed by nitration and subsequent functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to obtain sufficient quantities for both research and industrial applications.

The compound's stability under various conditions is another critical factor to consider in its application. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or acidic environments. Proper handling and storage protocols are essential to maintain its integrity and ensure reliable results in experiments.

In conclusion, 2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2228596-80-1) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable compound for drug discovery efforts. As research continues to uncover new applications and synthetic strategies, this molecule is likely to play an increasingly important role in developing novel therapeutic agents.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk